N-(1-{1-[4-(4-chloro-3-methylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide
Description
N-(1-{1-[4-(4-Chloro-3-methylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide is a benzimidazole derivative featuring a 4-(4-chloro-3-methylphenoxy)butyl chain and a furan-2-carboxamide substituent. The benzimidazole core is a privileged scaffold in medicinal chemistry, often associated with bioactivity as kinase inhibitors or receptor modulators . The compound’s structural complexity arises from its phenoxybutyl side chain, which introduces lipophilicity, and the electron-withdrawing chloro and methyl groups on the aryl ring, which may influence binding interactions.
Properties
IUPAC Name |
N-[1-[1-[4-(4-chloro-3-methylphenoxy)butyl]benzimidazol-2-yl]ethyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26ClN3O3/c1-17-16-19(11-12-20(17)26)31-14-6-5-13-29-22-9-4-3-8-21(22)28-24(29)18(2)27-25(30)23-10-7-15-32-23/h3-4,7-12,15-16,18H,5-6,13-14H2,1-2H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVXLPVSATHIVSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCCCN2C3=CC=CC=C3N=C2C(C)NC(=O)C4=CC=CO4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({1-[4-(4-chloro-3-methylphenoxy)butyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide typically involves the following steps:
Formation of the benzimidazole core: This is usually achieved by condensing o-phenylenediamine with formic acid or its equivalents such as trimethyl orthoformate.
Attachment of the butyl chain: The 4-(4-chloro-3-methylphenoxy)butyl group is introduced through a nucleophilic substitution reaction.
Coupling with the furylcarboxamide: The final step involves coupling the benzimidazole derivative with 2-furylcarboxamide under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-({1-[4-(4-chloro-3-methylphenoxy)butyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide: can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the benzimidazole and phenoxy moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
N-({1-[4-(4-chloro-3-methylphenoxy)butyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide: has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in treating parasitic infections and inflammatory diseases.
Industry: Could be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-({1-[4-(4-chloro-3-methylphenoxy)butyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide involves its interaction with specific molecular targets and pathways. For instance, benzimidazole derivatives are known to inhibit microtubule formation, which is crucial for cell division. This makes them effective against rapidly dividing cells, such as cancer cells and parasites .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s closest analogs differ in (1) the length of the alkyl chain linking the benzimidazole and phenoxy groups, (2) substituents on the phenoxy ring, and (3) the heterocyclic carboxamide moiety. Key comparisons are summarized below:
Table 1: Structural and Physicochemical Comparisons
Key Observations:
Alkyl Chain Length: The target compound’s butyl chain (C4) likely enhances lipophilicity and membrane permeability compared to the ethyl chain (C2) in . However, longer chains may reduce aqueous solubility. Ethyl-linked analogs (e.g., ) exhibit lower molecular weights (475.97 g/mol) but retain similar electronic profiles due to identical phenoxy substituents.
Phenoxy Substituents: Chloro vs.
Synthetic Yields :
- While synthesis data for the target compound are unavailable, related carboxamides (e.g., piperazine derivatives in ) show yields ranging from 40–63%, influenced by coupling agents and purification methods.
Research Findings and Implications
- Piperazine-Based Analogs : Compounds like 34–37 in (piperazine-linked carboxamides) demonstrate moderate-to-high yields (40–63%) and melting points (214–240°C), suggesting robust synthetic protocols for similar structures.
- Benzimidazole vs. Piperazine Scaffolds : Unlike the target compound, piperazine derivatives exhibit basic nitrogen atoms capable of salt formation (e.g., HCl salts in ), which may enhance solubility.
- Biological Activity Trends: Chloro-substituted phenoxy groups (as in the target compound) are associated with improved receptor-binding affinity in related kinase inhibitors, though direct evidence for this compound is pending .
Biological Activity
N-(1-{1-[4-(4-chloro-3-methylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide is a complex organic compound with significant potential in biological research. This article delves into its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C24H24ClN3O3 |
| Molecular Weight | 437.9 g/mol |
| IUPAC Name | N-[[1-[4-(4-chloro-3-methylphenoxy)butyl]benzimidazol-2-yl]methyl]furan-2-carboxamide |
| InChI Key | NQEWZKCTMDLXQU-UHFFFAOYSA-N |
The biological activity of this compound primarily stems from its ability to interact with specific molecular targets, including enzymes and receptors. The proposed mechanism involves:
- Enzyme Inhibition : The compound may inhibit the activity of certain enzymes involved in cellular signaling pathways, leading to altered cellular responses.
- Receptor Binding : It can bind to specific receptors, modulating their activity and influencing downstream signaling pathways.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. Studies have shown:
- In vitro Studies : The compound demonstrated significant inhibitory effects against various bacterial strains, suggesting its potential as an antimicrobial agent.
Anticancer Potential
The compound has also been investigated for its anticancer properties. Key findings include:
- Cell Line Studies : In vitro studies using cancer cell lines have shown that the compound induces apoptosis and inhibits cell proliferation .
Case Studies
Several studies have explored the biological effects of this compound:
-
Study on Antimicrobial Activity :
- A study evaluated the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli.
- Results indicated a minimum inhibitory concentration (MIC) as low as 10 µg/mL for both strains, demonstrating its potent antimicrobial properties.
- Anticancer Activity Assessment :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
